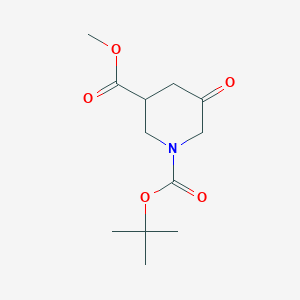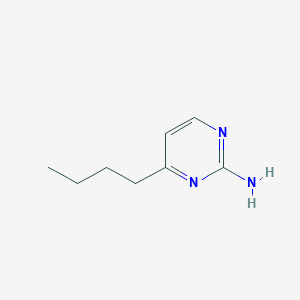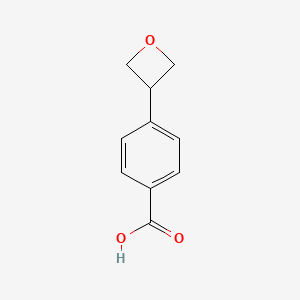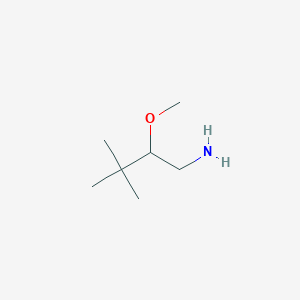
2-Methoxy-3,3-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-3,3-dimethylbutan-1-amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C7H17NO .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3,3-dimethylbutan-1-amine” consists of a butan-1-amine backbone with two methyl groups attached to the third carbon and a methoxy group attached to the second carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3,3-dimethylbutan-1-amine” include a molecular weight of 131.22 and a molecular formula of C7H17NO .
Scientific Research Applications
Catalytic Amination : Research by Bassili and Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over nickel-on-silica, resulting in products like 2-amino-1-methoxypropane (Bassili & Baiker, 1990).
Chelated Aryllithium Reagents : Multinuclear NMR studies by Reich et al. (2001) investigated five-membered-ring amine chelated aryllithium reagents, revealing insights into their solution structures and behavior (Reich et al., 2001).
Antifungal Effects : A study by Jafar et al. (2017) synthesized and tested compounds like 4-methoxy-N,N-dimethylpyrimidin-2-amine for antifungal properties, finding them effective against certain fungi (Jafar et al., 2017).
Reaction Kinetics : Gesser, Zucco, and Nome (1995) studied the kinetics of reactions involving amines, providing insights into the reaction mechanisms and product formation (Gesser et al., 1995).
Synthetic Applications in Pharmaceuticals : Georgiadis (1976) researched the synthesis of compounds with potential applications in pharmaceuticals, including antimicrobial and anticoccidial activities (Georgiadis, 1976).
One-Pot Synthesis : D'hooghe et al. (2009) demonstrated a one-pot synthesis method for 3,3-dimethylpyrrolidine-2-carbonitriles, indicating an environmentally benign approach (D'hooghe et al., 2009).
Microbial Synthesis : Iwasaki et al. (2005) explored the microbial synthesis of chiral amines using Arthrobacter sp. KNK168, highlighting biotechnological applications (Iwasaki et al., 2005).
Chiral Discrimination : Research by Miyano et al. (1989) utilized 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid for chiral discrimination of enantiomeric alcohols and amines by NMR (Miyano et al., 1989).
Chemistry of Poly(N-alkyliminoalanes) : Dozzi et al. (1980) synthesized poly(N-alkyliminoalanes) using 3-methoxy-n-propylamine, contributing to the field of organometallic chemistry (Dozzi et al., 1980).
Investigation of Radical Cation Chain Reactions : Meyer and Metzger (2003) used electrospray ionization mass spectrometry to investigate reactions proceeding via radical cations, a method applicable in various synthetic contexts (Meyer & Metzger, 2003).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-3,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(5-8)9-4/h6H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFYXXAOUOLMSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3,3-dimethylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

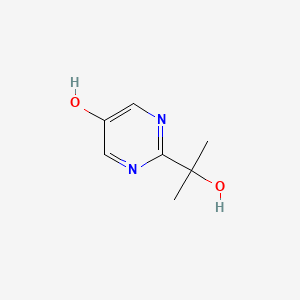

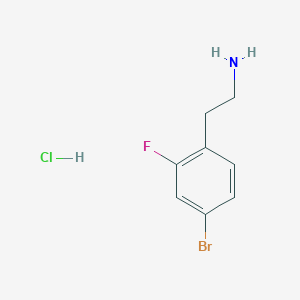
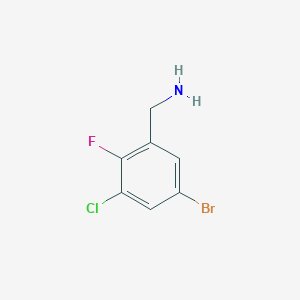

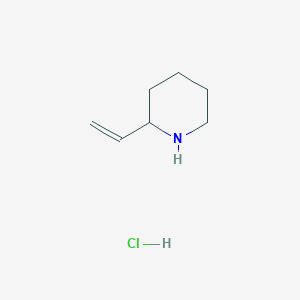
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)

![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)
